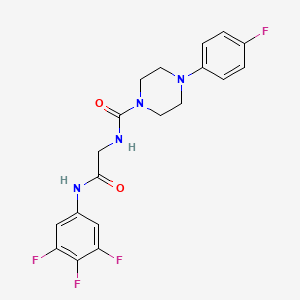![molecular formula C15H15N5O2S B11004376 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11004376.png)
2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a phthalazinone core linked to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiadiazole Moiety: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Two Moieties: The final step involves coupling the phthalazinone core with the thiadiazole moiety using suitable coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phthalazinone core can undergo oxidation to form corresponding ketones or quinones.
Reduction: The nitro groups on the thiadiazole moiety can be reduced to amines using reducing agents like hydrogen gas over palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Ketones, quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphthalazin-1-yl)propanoic acid
- 2-(2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of a phthalazinone core and a thiadiazole moiety
Properties
Molecular Formula |
C15H15N5O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-8(2)14-19-20-15(23-14)16-12(21)7-11-9-5-3-4-6-10(9)13(22)18-17-11/h3-6,8H,7H2,1-2H3,(H,18,22)(H,16,20,21) |
InChI Key |
CUGGCNZCZMISQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B11004293.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B11004296.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B11004306.png)
![N-(1,3-benzodioxol-5-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11004313.png)
![2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11004323.png)
![2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B11004326.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B11004333.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11004340.png)
![2'-Isobutyl-N-[2-(2-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11004341.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11004342.png)
![(2R)-({[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11004356.png)
![N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide](/img/structure/B11004357.png)
methanone](/img/structure/B11004365.png)
